Plakortone B

Description

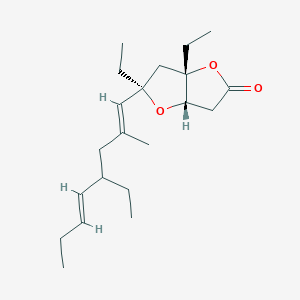

Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(3aS,5R,6aS)-5,6a-diethyl-5-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |

InChI |

InChI=1S/C21H34O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h10-11,14,17-18H,6-9,12-13,15H2,1-5H3/b11-10+,16-14+/t17?,18-,20-,21-/m0/s1 |

InChI Key |

UXORUSKBVACZHJ-KWFICWTKSA-N |

Isomeric SMILES |

CC/C=C/C(CC)C/C(=C/[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC)/C |

Canonical SMILES |

CCC=CC(CC)CC(=CC1(CC2(C(O1)CC(=O)O2)CC)CC)C |

Synonyms |

plakortone B |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Plakortone B features a complex bicyclic structure characterized by a tetrahydrofuran fused to a γ-butyrolactone ring. The total synthesis of this compound has been achieved through various methodologies, highlighting its intricate stereochemistry. Notably, the absolute configuration of this compound was determined to be (3S,4S,6R,10R) after synthesizing all four possible isomers and comparing their NMR spectra with the natural product .

Synthesis Overview

Biological Activities

This compound exhibits a range of bioactivities that make it a candidate for further pharmacological studies:

- Cardiac Activity : Research indicates that Plakortones A-D, including this compound, are potent activators of cardiac sarcoplasmic reticulum calcium ATPase (SR-Ca2+), suggesting potential applications in treating heart failure, which is a leading cause of mortality in industrialized nations .

- Antitumor Properties : Studies have demonstrated that various plakortones possess antitumor activity. This compound has been evaluated for cytotoxic effects against human cancer cell lines using MTT assays, showing promising results .

- Other Pharmacological Effects : The broader family of plakortones has been linked with various pharmacological activities, including antimicrobial and anti-inflammatory effects. This positions this compound as a compound of interest for drug development in multiple therapeutic areas .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Cardiac Activation : A study conducted by researchers at Université Laval demonstrated that plakortones could stimulate cardiac SR-Ca2+ uptake effectively. The study provided insights into how these compounds could be leveraged in heart failure therapies .

- Antitumor Activity Assessment : In another study, the cytotoxicity of this compound was assessed against various cancer cell lines. The findings suggested significant promise for its use in oncology, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Chemical Reactions Analysis

Table 1: Pd-Mediated Cascade Reaction Conditions

| Precursor | Catalyst System | Yield (%) | Key Product |

|---|---|---|---|

| Ene-1,3-diol | PdCl₂, CO, MeOH | 78 | Bicyclic furanolactone core |

| Acyclic diol | Pd(OAc)₂, Ph₃P, CO | 65 | This compound analog |

This method enables stereocontrol at quaternary centers (C3, C4, C6, C10) through substrate design .

Functional Group Transformations

This compound undergoes selective modifications to access derivatives with altered bioactivity.

Hydrogenation of Unsaturated Bonds

The exocyclic double bond (C11-C12) is hydrogenated under mild conditions to yield dihydroplakortone F, retaining the bicyclic core .

-

Conditions : H₂ (1 atm), Pd/C, EtOAc, 25°C

-

Outcome : Complete saturation of Δ¹¹,¹² with >95% stereochemical retention .

Epoxidation and Reductive Opening

The side-chain allylic alcohol undergoes Sharpless asymmetric epoxidation for stereochemical elaboration .

-

Conditions : Ti(OiPr)₄, (+)-DET, t-BuOOH

-

Outcome : Epoxide formed with >90% ee, later reduced to syn-diol for side-chain functionalization .

Side-Chain Coupling Reactions

The C10 side chain is appended via Nozaki-Hiyama-Kishi coupling :

-

Substrates : Lactone aldehyde + vinyl iodide

-

Conditions : CrCl₂, NiCl₂, THF

Stereochemical Elaboration

Stereocenters are established using asymmetric catalysis:

Asymmetric Dihydroxylation

Δ⁸,⁹ double bonds are dihydroxylated to install C8/C9 stereochemistry .

CBS Reduction

α,β-Unsaturated ketones are reduced to allylic alcohols with high stereocontrol .

Membrane Permeabilization

This compound disrupts bacterial membranes via lactone ring interactions, enhancing antibiotic efficacy :

-

Mechanism : Synergistic increase in Neisseria gonorrhoeae membrane permeability with ceftriaxone (2000-fold MIC reduction) .

Oxidative Degradation

The bicyclic core undergoes photooxidation to form endoperoxides, altering bioactivity .

Preparation Methods

Stereochemical Complexity

The four contiguous stereocenters in this compound demand meticulous control during synthesis. Early routes struggled with diastereomer separation, particularly in distinguishing the C6 and C10 configurations. Advanced chromatographic techniques, such as chiral HPLC and capillary electrophoresis, have since improved resolution, but these methods remain time- and resource-intensive.

Side Reactions and Byproduct Formation

Side reactions, including over-oxidation of furan precursors and unintended epoxide ring-opening, frequently reduce yields. For example, during the Pd-mediated process, excessive carbonylation leads to lactone ring expansion, generating non-natural analogs. Mitigating these issues requires precise stoichiometry and low-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.